Cyclohexanone, 3-(dimethylphenylsilyl)-
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Overview
Description
3-(Dimethyl(phenyl)silyl)cyclohexanone is an organosilicon compound characterized by a cyclohexanone ring substituted with a dimethyl(phenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclohexanone typically involves the reaction of cyclohexanone with dimethyl(phenyl)silyllithium. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran. The reaction mechanism involves the nucleophilic addition of the silyllithium reagent to the carbonyl group of cyclohexanone, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
3-(Dimethyl(phenyl)silyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Dimethyl(phenyl)silyl)cyclohexanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The pathways involved typically include nucleophilic addition and substitution reactions, facilitated by the electron-donating properties of the silyl group .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)cyclohexanone
- 3-(Dimethyl(phenyl)silyl)butanal
- 3-(Dimethyl(phenyl)silyl)propanoic acid
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a dimethyl(phenyl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
67262-98-0 |
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Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H20OSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI Key |
QWTQHNKWTHDRBI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCCC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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